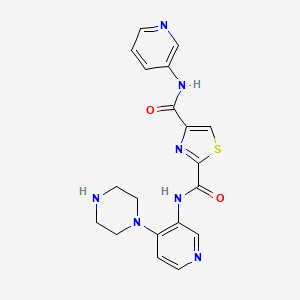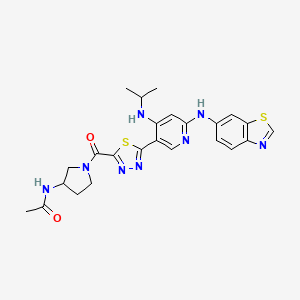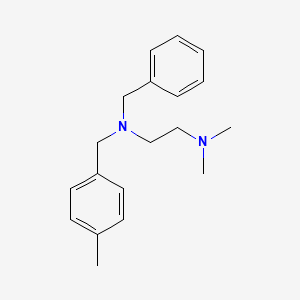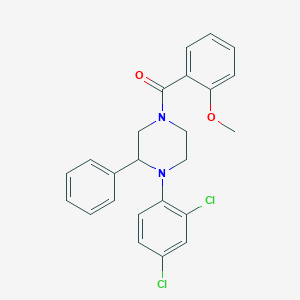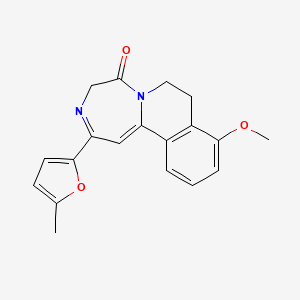![molecular formula C24H31N5O2 B10833315 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide is a complex organic compound that features a unique structure combining adamantyl, pyrazolo[1,5-a]pyridine, and aminopyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclocondensation reactions involving amino pyrazoles and enaminones or chalcones in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) . The adamantyl group can be introduced via a nucleophilic substitution reaction using adamantyl halides . The final step involves coupling the pyrazolo[1,5-a]pyridine intermediate with the aminopyrrolidine moiety under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrazolo[1,5-a]pyridine core can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Pd/C with hydrogen gas at room temperature.
Substitution: Adamantyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to fully saturated analogs.
科学的研究の応用
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine core can mimic the adenine ring of ATP, allowing it to bind to kinase active sites and inhibit their activity . This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Zaleplon: A sedative-hypnotic drug with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative-hypnotic with a similar core structure.
Ocinaplon: An anxiolytic drug with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide is unique due to the presence of the adamantyl group, which imparts increased stability and lipophilicity, potentially enhancing its bioavailability and efficacy compared to similar compounds.
特性
分子式 |
C24H31N5O2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide |
InChI |
InChI=1S/C24H31N5O2/c25-18-3-5-28(14-18)23(31)20-9-21-19(2-1-4-29(21)27-20)26-22(30)13-24-10-15-6-16(11-24)8-17(7-15)12-24/h1-2,4,9,15-18H,3,5-8,10-14,25H2,(H,26,30) |
InChIキー |
CHANXFBBIWKIAI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


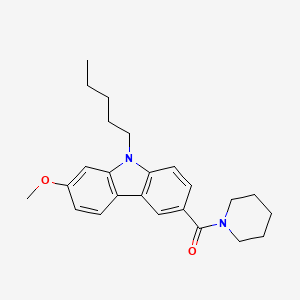

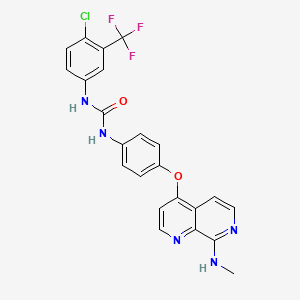
![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)

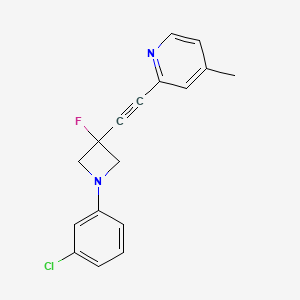
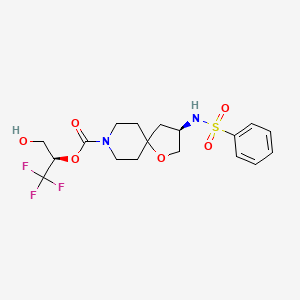

![N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10833287.png)
